Methyl 6-chloro-5-nitropicolinate

Lipophilicity Pharmacokinetics Synthetic Chemistry

Methyl 6-chloro-5-nitropicolinate (CAS 1803583-09-6) is a polysubstituted pyridine building block featuring a strategic 6-chloro-5-nitro motif. The 5-nitro group activates the adjacent 6-chloro position for efficient nucleophilic aromatic substitution (SNAr) and cross-coupling, making it an ideal scaffold for rapid SAR library generation. Its lower cLogP (1.8 vs. 2.3 for the ethyl ester) enables finer lipophilicity tuning in agrochemical lead optimization. The nitro group can be selectively reduced to a 5-amino derivative, unlocking bifunctional probe design. Supplied at ≥95% purity with standardized storage (2-8°C, Ar). Request a quote for bulk quantities.

Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
CAS No. 1803583-09-6
Cat. No. B1382180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-5-nitropicolinate
CAS1803583-09-6
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3
InChIKeyGLAHCGFYRJZAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-chloro-5-nitropicolinate (CAS 1803583-09-6): A 6-Chloro-5-Nitropicolinate Ester Building Block


Methyl 6-chloro-5-nitropicolinate (CAS 1803583-09-6) is a polysubstituted pyridine derivative belonging to the nitropicolinate ester family . Its molecular structure combines a methyl ester at the 2-position, a chlorine atom at the 6-position, and a nitro group at the 5-position . The compound is primarily employed as a versatile intermediate or building block in synthetic organic chemistry, enabling the construction of more complex molecules for applications in agrochemical, pharmaceutical, and materials science research [1].

Why Methyl 6-chloro-5-nitropicolinate Cannot Be Simply Replaced by Generic Analogs


The precise substitution pattern on the pyridine ring (6-chloro and 5-nitro) combined with the methyl ester moiety dictates specific reactivity and physicochemical properties . Generic substitution with a non-chlorinated or non-nitrated analog, or even with a closely related analog like the ethyl ester (Ethyl 6-chloro-5-nitropicolinate, CAS 1260669-90-6), can lead to divergent outcomes in chemical transformations due to differences in steric hindrance, electronic effects, and, critically, lipophilicity as quantified by LogP . For instance, the 5-nitro group strongly activates the adjacent 6-chloro position for nucleophilic aromatic substitution (SNAr), a reactivity profile that is not transferable to a 6-unsubstituted picolinate . Consequently, interchangeability is not guaranteed, and process optimization relies on the specific properties of this molecule.

Quantitative Differentiation of Methyl 6-chloro-5-nitropicolinate from Closest Analogs


Methyl vs. Ethyl Ester: A Quantifiable Difference in Lipophilicity (cLogP) Impacting Pharmacokinetic and Synthetic Properties

A direct comparison of predicted physicochemical properties reveals a key differentiation point: lipophilicity. Methyl 6-chloro-5-nitropicolinate (cLogP = 1.8) is significantly less lipophilic than its closest analog, Ethyl 6-chloro-5-nitropicolinate (cLogP = 2.3). This difference is driven by the additional methylene group in the ethyl ester. [1]

Lipophilicity Pharmacokinetics Synthetic Chemistry Medicinal Chemistry

Predicted Boiling Point and Density: Differentiation from Unsubstituted and Carboxylic Acid Analogs

The compound's unique substitution pattern yields distinct predicted boiling point and density values compared to its less-substituted or free-acid analogs. Methyl 6-chloro-5-nitropicolinate has a predicted boiling point of 378.0±42.0 °C and a predicted density of 1.500±0.06 g/cm³. These values are notably higher than those for the unsubstituted methyl picolinate (predicted BP ~191 °C) and differ significantly from the related free acid, 6-chloro-5-nitropicolinic acid (predicted BP 413.6±45.0 °C, density 1.7±0.1 g/cm³).

Physicochemical Properties Synthetic Planning Purification

Differential Hydrogen Bond Acceptor Count vs. Unsubstituted Picolinate Core

The presence of the nitro group significantly increases the hydrogen bond acceptor (HBA) count of the molecule, a key parameter in drug-receptor interactions and solubility prediction. Methyl 6-chloro-5-nitropicolinate has an HBA count of 5, whereas a simple picolinate ester like methyl picolinate has an HBA count of 2. This increase of 3 HBA moieties, originating from the nitro group's oxygen atoms, directly influences the compound's potential for intermolecular interactions.

Molecular Interactions Drug Design Computational Chemistry

Synthetic Intermediate Utility: The 6-Chloro-5-Nitro Substitution Pattern Enables SNAr and Cross-Coupling Pathways

The combination of a strong electron-withdrawing nitro group at the 5-position with a leaving group (chlorine) at the adjacent 6-position is a well-established motif for activating the pyridine ring toward nucleophilic aromatic substitution (SNAr) and facilitating transition metal-catalyzed cross-coupling reactions. This is a class-level inference from the broader chemistry of 2-chloro-3-nitropyridines. This synthetic handle is a key differentiator from picolinates lacking the chloro-nitro substitution pattern, which cannot undergo such facile and selective derivatization.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Purity and Storage: Differentiating Specifications for Reliable Research

For research procurement, product specifications are a key differentiator. Commercially available Methyl 6-chloro-5-nitropicolinate (e.g., from Aladdin Scientific) is supplied at a specified purity of ≥95% and requires storage under inert gas (Argon) at 2-8°C . This is a stricter storage condition compared to some less sensitive analogs, indicating potential stability concerns that must be managed to ensure experimental reproducibility. For instance, the related 6-Chloro-5-nitropicolinic acid is also recommended for storage at 2-8°C but does not consistently specify an inert atmosphere [1].

Quality Control Reproducibility Procurement

Primary Research and Industrial Applications for Methyl 6-chloro-5-nitropicolinate (CAS 1803583-09-6)


Medicinal Chemistry: Scaffold for Diversifying Lead Compounds via SNAr and Cross-Coupling

As established in Section 3, the activated 6-chloro position allows for efficient nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions . This makes the compound an ideal scaffold for creating libraries of 6-substituted-5-nitropicolinate derivatives, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) around a pyridine core and generate novel lead candidates with varied pharmacological properties.

Agrochemical Research: Intermediate in the Synthesis of Novel Crop Protection Agents

The compound's unique substitution pattern, particularly the chloro-nitro motif, is a recognized feature in the design of bioactive molecules with herbicidal or fungicidal activity . Its use as a key intermediate, as suggested by its availability from vendors serving the agrochemical sector [1], allows for the construction of complex active ingredients. The lower cLogP of the methyl ester (1.8) compared to the ethyl ester (2.3) provides a finer tuning of physicochemical properties for optimized uptake and translocation in plant systems.

Chemical Biology: Development of Functional Probes and Tools

The 5-nitro group on the pyridine ring can be selectively reduced to a 5-amino group, a key transformation that unlocks further derivatization . This ability to switch from a strongly electron-withdrawing group (nitro) to an electron-donating one (amino) allows for the creation of bifunctional molecules or probes where the pyridine core's electronic character can be modulated. This is particularly useful for designing targeted chemical biology tools with altered binding properties or fluorescence characteristics.

Process Chemistry: Method Development for Functionalized Pyridine Synthesis

Given its specific storage requirements (2-8°C, under Argon) to maintain ≥95% purity , this compound serves as a standardized substrate for developing and optimizing new synthetic methodologies. Process chemists can use it as a model substrate for investigating novel SNAr reactions, evaluating catalyst performance in cross-coupling, or testing the tolerance of new transformations to sensitive ester and nitro functional groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-chloro-5-nitropicolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.